molecular formula C9H9N3O2 B13039788 methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13039788
M. Wt: 191.19 g/mol
InChI Key: SJVWBOQVRZYUIU-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core with an amino group at the 6-position and a methyl ester at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine coreThe reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted amino derivatives. These products can further be used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe to study the function of FGFRs in various biological processes.

    Medicine: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit FGFRs, which are implicated in various cancers.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves the inhibition of FGFRs. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar structure but different positioning of the nitrogen atom in the pyridine ring.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Contains a phenyl group instead of a carboxylate ester.

    3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine: Contains additional substituents that alter its biological activity.

Uniqueness

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which confers distinct biological activities, particularly its potent inhibition of FGFRs. This makes it a valuable compound in the development of targeted cancer therapies .

Biological Activity

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, which is characterized by a bicyclic structure that includes a pyrrole ring fused to a pyridine. The specific molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and it features a methyl ester group at the carboxyl position, enhancing its solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Notably, a derivative of this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to 712 nM. In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, suggesting its potential as an anticancer agent .

Phosphodiesterase Inhibition

Another area of research has focused on the compound's role as a phosphodiesterase (PDE) inhibitor. Studies indicate that derivatives related to this compound can selectively inhibit PDE4B, leading to reduced TNF-α release from macrophages under inflammatory conditions. This suggests potential applications in treating inflammatory diseases and conditions related to the central nervous system .

Antimicrobial Properties

Research has also explored the antimicrobial properties of pyrrolo derivatives. Some studies have reported that compounds within this class exhibit activity against various pathogens, including those responsible for tuberculosis. The structure-activity relationship analyses indicate that specific substitutions on the pyrrolo ring can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications at the 6-position of the pyrrole ring can significantly influence FGFR inhibition and PDE selectivity.
  • Molecular Weight : Compounds with lower molecular weights tend to exhibit better bioavailability and cellular uptake.
  • Functional Groups : The presence of amino and carboxyl groups has been linked to enhanced biological activity and solubility .

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives effectively reduce cell viability in cancer cell lines while promoting apoptosis through caspase activation pathways. For instance, one study reported a significant decrease in cell viability at concentrations as low as 10 µM .

In Vivo Efficacy

Animal models have been utilized to assess the in vivo efficacy of these compounds. For example, a study involving xenograft models showed that treatment with FGFR inhibitors derived from this scaffold resulted in tumor regression and improved survival rates compared to controls .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H3,10,11,12)

InChI Key

SJVWBOQVRZYUIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2)N

Origin of Product

United States

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